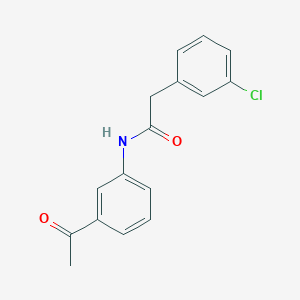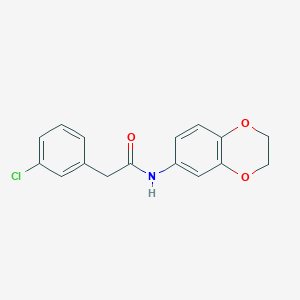![molecular formula C20H20INO3 B5407906 isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5407906.png)
isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an ester derivative of 2-iodobenzoyl and 3-phenylacrylic acid, which are both important intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, a programmed cell death process. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been demonstrated to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in tumor invasion and metastasis. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate in lab experiments include its potent anti-tumor activity, low toxicity towards normal cells, and ability to inhibit angiogenesis and matrix metalloproteinases. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
1. Investigating the potential of isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate as a photosensitizer in photodynamic therapy.
2. Studying the effects of this compound on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
3. Developing more efficient and scalable synthesis methods for this compound.
4. Investigating the potential of this compound as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
The synthesis of isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate involves the reaction of 2-iodobenzoyl chloride with isobutyl 3-phenylacrylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine such as aniline to yield the final product.
Aplicaciones Científicas De Investigación
Isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
Propiedades
IUPAC Name |
2-methylpropyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-14(2)13-25-20(24)18(12-15-8-4-3-5-9-15)22-19(23)16-10-6-7-11-17(16)21/h3-12,14H,13H2,1-2H3,(H,22,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBQOHODIIMRBO-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407848.png)

![4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5407864.png)
![N-[3-(allyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5407872.png)
![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
![2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5407905.png)
![5-imino-2-isopropyl-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407914.png)
![1-(4-bromophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-propen-1-one](/img/structure/B5407930.png)

